molecular formula C21H28N4O2 B5632590 [(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol

[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol

Cat. No. B5632590
M. Wt: 368.5 g/mol
InChI Key: JLXIHXZSBTYFAU-RTBURBONSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like [(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol often involves multi-step synthetic routes. These routes may include chemoenzymatic methods utilizing enzymes such as lipases for resolution of enantiomers, providing high enantiomeric excess and yields under mild conditions (L. Nagarapu et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to [(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol can be characterized using techniques such as X-ray crystallography. These analyses provide insights into the compound's conformation, bond lengths, and angles, crucial for understanding the molecule's reactivity and interaction with biological targets (S. Anthal et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of [(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol and related compounds includes interactions with nucleophiles and electrophiles, facilitated by its functional groups. These reactions can modify the molecule to produce derivatives with varied biological activities. For example, the introduction of different substituents can be achieved through nucleophilic substitution reactions, affecting the compound's pharmacological properties (Arul Murugesan et al., 2021).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystalline structure, are determined by their molecular framework. These properties are crucial for the compound's formulation and delivery in a pharmaceutical context. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties in detail.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, of [(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol are influenced by its functional groups. Studies involving spectroscopic methods (UV-Vis, IR, NMR) and computational chemistry (DFT calculations) provide insights into the compound's electronic structure, stability, and reactivity patterns. These properties are fundamental to understanding the molecule's interaction with biological systems and its potential as a therapeutic agent.

References

  • L. Nagarapu, H. Gaikwad, R. Bantu, & S. R. Manikonda. (2011). Chemoenzymatic synthesis with lipase catalyzed resolution and evaluation of antitumor activity of (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one. European Journal of Medicinal Chemistry, 46(6), 2152-2156. Link.
  • S. Anthal, V. Singh, N. Desai, D. B. Arunakumar, S. Sreenivasa, Kamni, & R. Kant. (2018). tert-Butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate. IUCrData, 3. Link.
  • Arul Murugesan, T. Singh, R. Rajamanikandan, M. Vinu, M. Ilanchelian, C.-H. Lin, & R. M. Gengan. (2021). Synthesis, spectroscopic, DFT, HSA binding and docking studies of new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. Journal of Molecular Structure, 1223, 129260. Link.

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical, a catalyst, a polymer, etc. Without this context, it’s not possible to speculate on the compound’s mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound also depend on its structure and intended use. Standard safety measures should always be taken when handling chemical compounds, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research or development involving this compound would depend on its intended use and how it performs in that role. This could involve optimizing its synthesis, improving its performance, or investigating new applications .

properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-23-7-9-24(10-8-23)12-18-13-25(14-19(18)15-26)21(27)17-4-5-20-16(11-17)3-2-6-22-20/h2-6,11,18-19,26H,7-10,12-15H2,1H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXIHXZSBTYFAU-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol

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